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Abstract

Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, is a
versatile building block in organic synthesis and drug development. Its unique structural
features, including a primary alcohol, a primary amine, and a thioether side chain, make it a
valuable synthon for the creation of complex molecular architectures. This technical guide
provides a comprehensive overview of the physical and chemical properties of L-Methioninol,
including its structural and physicochemical characteristics, spectral data, and key chemical
reactions. Detailed experimental protocols for its synthesis and common transformations are
also presented to facilitate its application in research and development.

Introduction

L-Methioninol, chemically known as (S)-2-amino-4-(methylthio)-1-butanol, is the alcohol
analog of L-methionine. The reduction of the carboxylic acid moiety to a primary alcohol
transforms the amino acid into a chiral 1,2-amino alcohol, a privileged structural motif in many
biologically active compounds and a valuable component in asymmetric synthesis. This guide
aims to be a comprehensive resource for professionals in the fields of chemistry and
pharmacology, providing detailed information on the fundamental properties and applications of
L-Methioninol.
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Physical and Chemical Properties

The physical and chemical properties of L-Methioninol are summarized in the tables below.
These properties are crucial for its handling, storage, and application in various chemical

processes.
Property Value Reference
IUPAC Name (2S)-2-amino-4-

(methylthio)butan-1-ol

L-Met-ol, (S)-2-Amino-4-
Synonyms _ [1]
methylthio-1-butanol

CAS Number 2899-37-8 [1]
Molecular Formula CsHisNOS [1]
Molecular Weight 135.23 g/mol [1]
Appearance Viscous colorless liquid or solid  [1]
Melting Point Not available
Boiling Point Not available
Density Not available

olubili

Solvent Solubility
Water Soluble
Ethanol Soluble
Methanol Soluble
Acetone Soluble
Dimethyl Sulfoxide (DMSO) Soluble
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Note: Qualitative solubility data is provided. Quantitative data is not readily available in the
literature.

Spectral Data

Detailed spectral analysis is essential for the characterization and quality control of L-
Methioninol. The following sections provide expected spectral data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The *H NMR spectrum of L-Methioninol is expected to show distinct
signals corresponding to its different protons. The chemical shifts (d) are influenced by the
solvent used.

e -OH (Alcohol): A broad singlet, chemical shift is solvent-dependent.
e -NH2 (Amine): A broad singlet, chemical shift is solvent-dependent.
e -CH(NH2)-: A multiplet.

e -CH2-S-: Atriplet.

e -S-CHs: Asinglet.

e -CH2-CH2-S-: A multiplet.

13C NMR (Carbon NMR): The 13C NMR spectrum will show five distinct signals corresponding
to the five carbon atoms in the L-Methioninol molecule.

Infrared (IR) Spectroscopy

The IR spectrum of L-Methioninol will exhibit characteristic absorption bands for its functional
groups.
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Functional Group Wavenumber (cm~—?)

O-H stretch (alcohol) 3200-3600 (broad)

N-H stretch (amine) 3300-3500 (two bands for primary amine)
C-H stretch (alkane) 2850-3000

N-H bend (amine) 1590-1650

C-O stretch (primary alcohol) ~1050

Mass Spectrometry (MS)

The mass spectrum of L-Methioninol will show a molecular ion peak ([M]*) corresponding to
its molecular weight. The fragmentation pattern will be indicative of its structure, with
characteristic losses of functional groups such as the hydroxyl, amino, and methylthioethyl side
chain.

Experimental Protocols
Synthesis of L-Methioninol from L-Methionine

A common method for the synthesis of L-Methioninol is the reduction of the carboxylic acid
group of L-Methionine.

Reaction Scheme:

Reducing Agent (e.g., LiAlHa4 or NaBH4/Iz)>

L-Methionine L-Methioninol

Click to download full resolution via product page
Figure 1: Synthesis of L-Methioninol from L-Methionine.
Detailed Methodology (using Sodium Borohydride and lodine):

o Preparation: To a stirred solution of L-methionine (1 equivalent) in dry tetrahydrofuran (THF)
at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (2-3
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equivalents) portion-wise.

o Addition of lodine: After the addition of sodium borohydride is complete, add a solution of
iodine (1-1.5 equivalents) in dry THF dropwise to the reaction mixture at 0 °C.

o Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
The progress of the reaction can be monitored by thin-layer chromatography (TLC).

e Quenching: After completion of the reaction, cool the mixture to 0 °C and carefully quench
the excess reducing agent by the slow addition of methanol, followed by water.

o Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Add
an aqueous solution of sodium hydroxide to adjust the pH to >12. Extract the aqueous layer
with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

 Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g.,
Na2S0a4 or MgSO0a), filter, and concentrate under reduced pressure. The crude product can
be purified by column chromatography on silica gel to afford pure L-Methioninol.

Common Chemical Reactions of L-Methioninol

L-Methioninol can undergo a variety of chemical transformations, making it a versatile
intermediate in organic synthesis.

Logical Relationship of Reactions:

Methioninol
Acylating Agent /Aldehyde/Ketone /Carboxylic Acid/Acyl Halide\Oxidizing Agent Aldehyde/Ketone Metal Precursor

’/Amine Reactions '/ L Alcohol Reaction& \ Bifunctionih?ac\ti:ns

Oxidation to Aldehyde/Carboxylic Acid

| Amide Formation Schiff Base Formation Esterification Oxazolidine Formation | Chiral Ligand Synthesis

Click to download full resolution via product page
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Figure 2: Key Chemical Reactions of L-Methioninol.

Applications in Research and Drug Development
Chiral Auxiliary in Asymmetric Synthesis

L-Methioninol is a valuable chiral auxiliary, a molecule that can be temporarily incorporated
into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is
created, the auxiliary can be cleaved and recovered.

Experimental Workflow for Asymmetric Alkylation:

Prochiral Substrate Methioninol

N/

Chiral Substrate Formation

l

Diastereoselective Alkylation

l

Cleavage of Auxiliary

N

Enantiomerically Enriched Product Recovered L-Methioninol

Click to download full resolution via product page

Figure 3: Workflow for Asymmetric Alkylation using L-Methioninol.

Precursor for Biologically Active Molecules
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The structural features of L-Methioninol make it an attractive starting material for the synthesis
of various biologically active molecules, including pharmaceuticals and agrochemicals. Its
ability to introduce a specific stereochemistry is particularly valuable in drug design, where
enantiomeric purity is often critical for therapeutic efficacy and safety.

Safety and Handling

L-Methioninol should be handled in a well-ventilated area, and appropriate personal protective
equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to
consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and
disposal.

Conclusion

L-Methioninol is a valuable and versatile chiral building block with significant potential in
organic synthesis and medicinal chemistry. This guide provides a foundational understanding of
its physical and chemical properties, along with practical experimental guidance. As research in
asymmetric synthesis and drug discovery continues to evolve, the applications of L-
Methioninol are expected to expand, further solidifying its importance in the scientific
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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